molecular formula C6H13NO4 B1232022 2-Fucosamine CAS No. 6931-59-5

2-Fucosamine

Cat. No.: B1232022
CAS No.: 6931-59-5
M. Wt: 163.17 g/mol
InChI Key: NTBYIQWZAVDRHA-DPYQTVNSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fucosamine, also known as 2-Amino-2,6-dideoxygalactose, is a rare amino sugar with the molecular formula C6H13NO4 and a molecular weight of 163.17 g/mol . It exists in two stereoisomeric forms, D and L, which can be distinguished by their specific optical rotations: the hydrochloride salt of the D-form has a rotation of [α]D20 +91°, while the L-form hydrochloride has a rotation of [α]D27 -92° . This compound was first isolated from natural sources such as the lipopolysaccharide of Chromobacterium violaceum (D-form) and the type V Pneumococcus capsular polysaccharide (L-form) . The pure compound is typically supplied as a crystalline hydrochloride salt . As a component of bacterial cell wall polysaccharides, this compound serves as a crucial precursor in the biosynthesis of various nucleotide sugars, such as UDP-N-acetyl-beta-L-fucosamine, which are essential for constructing complex glycans and cell surface antigens . This makes it a compound of significant interest in glycobiology and microbiology research for studying bacterial virulence and host-pathogen interactions. The specific biochemical pathways, mechanisms of action, and full range of potential research applications for this compound are still areas of active investigation. This product is provided as a high-purity reference standard and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6931-59-5

Molecular Formula

C6H13NO4

Molecular Weight

163.17 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-amino-3,4,5-trihydroxyhexanal

InChI

InChI=1S/C6H13NO4/c1-3(9)5(10)6(11)4(7)2-8/h2-6,9-11H,7H2,1H3/t3-,4+,5+,6-/m1/s1

InChI Key

NTBYIQWZAVDRHA-DPYQTVNSSA-N

SMILES

CC(C(C(C(C=O)N)O)O)O

Isomeric SMILES

C[C@H]([C@@H]([C@@H]([C@H](C=O)N)O)O)O

Canonical SMILES

CC(C(C(C(C=O)N)O)O)O

Other CAS No.

24724-90-1

Synonyms

2-amino-2,6-dideoxygalactose
2-fucosamine

Origin of Product

United States

Biosynthesis of 2 Fucosamine and Its Activated Precursors

The Hexosamine Biosynthesis Pathway (HBP): Laying the Groundwork for Amino Sugar Precursors

The journey to 2-Fucosamine begins with the Hexosamine Biosynthesis Pathway (HBP), a fundamental metabolic route that provides the essential precursor for a wide range of amino sugars. nih.govfrontiersin.org This pathway integrates metabolites from glucose, amino acid, fatty acid, and nucleotide metabolism to produce UDP-N-acetylglucosamine (UDP-GlcNAc). nih.govmdpi.com

Enzymatic Steps from Monosaccharide Phosphates to UDP-N-acetylglucosamine (UDP-GlcNAc)

The de novo synthesis of UDP-GlcNAc is a four-step enzymatic cascade that is highly conserved across various organisms, from microbes to mammals and plants. frontiersin.orgresearchgate.net

The process initiates with the conversion of fructose-6-phosphate (B1210287), an intermediate of glycolysis, and glutamine to glucosamine-6-phosphate (GlcN-6-P). nih.govmdpi.com This initial and rate-limiting step is catalyzed by the enzyme glutamine:fructose-6-phosphate amidotransferase (GFAT) . mdpi.comfrontiersin.org

Subsequently, glucosamine-6-phosphate N-acetyltransferase (GNA) acetylates GlcN-6-P using acetyl-CoA as the donor, forming N-acetylglucosamine-6-phosphate (GlcNAc-6P). frontiersin.org

The third step involves the isomerization of GlcNAc-6P to N-acetylglucosamine-1-phosphate (GlcNAc-1P), a reaction catalyzed by N-acetylglucosamine-phosphate mutase (AGM) . frontiersin.orgfrontiersin.org

Finally, UDP-N-acetylglucosamine pyrophosphorylase (UAP1) , also known as GlcNAc-1-P uridylyltransferase, activates GlcNAc-1P by adding a UMP moiety from UTP, yielding the final product, UDP-GlcNAc. frontiersin.orgfrontiersin.org

De Novo Biosynthetic Pathways for UDP-N-acetyl-L-Fucosamine (UDP-L-FucNAc)

With the foundational precursor UDP-GlcNAc in place, a specialized de novo pathway takes over to synthesize UDP-L-FucNAc. This pathway is particularly well-characterized in pathogenic bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus, where UDP-L-FucNAc is a component of their surface polysaccharides. portlandpress.comnih.gov The conversion of UDP-D-GlcNAc to UDP-L-FucNAc is a multi-step process catalyzed by a suite of three key enzymes. nih.govplos.org

Identification and Characterization of Key Biosynthetic Enzymes

The biosynthesis of UDP-L-FucNAc from UDP-D-GlcNAc is accomplished through the sequential action of three enzymes. In Pseudomonas aeruginosa O11, these enzymes are designated as WbjB, WbjC, and WbjD. nih.govnih.gov Homologous enzymes with the same function are found in Staphylococcus aureus type 5 and are named Cap5E, Cap5F, and Cap5G, respectively. portlandpress.comnih.gov These enzymes have also been identified in other bacteria, including Escherichia coli (FnlA, FnlB, FnlC) and Streptococcus pneumoniae. plos.orgasm.org

Bacterium Enzyme 1 Enzyme 2 Enzyme 3
Pseudomonas aeruginosa O11WbjBWbjCWbjD
Staphylococcus aureus type 5Cap5E (CapE)Cap5F (CapF)Cap5G (CapG)
Escherichia coli O26FnlA (Fnl1)FnlB (Fnl2)FnlC (Fnl3)

Mechanistic Elucidation of Enzymatic Transformations

The conversion of UDP-D-GlcNAc to UDP-L-FucNAc involves a series of complex chemical transformations including dehydration, epimerization, and reduction. frontiersin.orgmdpi.complos.org

The first enzyme in the pathway, WbjB/CapE , is bifunctional. It initiates the process by catalyzing a 4,6-dehydration of UDP-D-GlcNAc to form a UDP-2-acetamido-2,6-dideoxy-D-xylo-4-hexulose intermediate. nih.govresearchgate.net Subsequently, the same enzyme catalyzes a C5-epimerization, converting the intermediate to UDP-2-acetamido-2,6-dideoxy-L-arabino-4-hexulose. plos.orgresearchgate.net

The second enzyme, WbjC/CapF , is also bifunctional. It first catalyzes a C3-epimerization of the product from the WbjB/CapE reaction. nih.govnih.gov This is followed by an NADPH-dependent reduction at the C4 position, yielding UDP-N-acetyl-L-pneumosamine (UDP-L-PneNAc), which has been identified as UDP-2-acetamido-2,6-dideoxy-L-talose. nih.govnih.gov

The final step is carried out by the C2-epimerase WbjD/CapG , which converts UDP-L-PneNAc into the final product, UDP-N-acetyl-L-fucosamine (UDP-L-FucNAc). nih.govplos.org

Genetic Regulation of this compound Biosynthesis in Microorganisms

The genes encoding the enzymes for UDP-L-FucNAc biosynthesis are often found clustered together in operons within the bacterial chromosome. For instance, in Staphylococcus aureus, the cap5 locus contains the genes cap5E, cap5F, and cap5G responsible for UDP-L-FucNAc synthesis. researchgate.netasm.org The expression of these genes is often tightly regulated. In S. aureus, the mgrA global regulator has been shown to affect the expression of the cap operon, including the genes for this compound precursor synthesis. nih.gov

Furthermore, the regulation can occur at the post-transcriptional level. In E. coli, small non-coding RNAs (sRNAs) like GlmY and GlmZ are involved in regulating the translation of glucosamine (B1671600) synthase (GlmS), the first enzyme in the HBP. nih.gov This highlights the intricate network of control that governs the flux through these biosynthetic pathways. Riboswitches, which are structured non-coding RNA elements, can also play a role by binding to specific metabolites to regulate gene expression. libretexts.orgalliedacademies.org For example, the glmS ribozyme, upon binding to glucosamine-6-phosphate, can induce self-cleavage of its own mRNA, thereby controlling the level of the GlmS enzyme. libretexts.org

Salvage Pathways and Interconversion Mechanisms for this compound Derivatives

In addition to de novo synthesis, cells can utilize salvage pathways to recycle nucleotide sugars from the breakdown of glycoconjugates. mdpi.com These pathways are crucial for conserving energy and resources. libretexts.orgslideshare.net While specific salvage pathways for this compound itself are not extensively detailed in the provided context, the general mechanism involves the recovery of free sugars or nucleosides from the degradation of RNA and DNA, which are then converted back into activated nucleotide sugars. wikipedia.org For instance, glucosamine can be salvaged and phosphorylated by a hexokinase to enter the HBP as GlcN-6-P. nih.govresearchgate.net Similarly, N-acetylglucosamine can be recycled through the action of N-acetylglucosamine kinase. mdpi.comresearchgate.net It is plausible that similar mechanisms could exist for the recovery and reutilization of this compound or its derivatives if they become available through the breakdown of cellular or extracellular polysaccharides.

The interconversion of nucleotide sugars is another vital aspect of carbohydrate metabolism. While the de novo pathway for UDP-L-FucNAc is well-defined, the possibility of interconversion from other nucleotide sugars through the action of epimerases and other modifying enzymes cannot be entirely ruled out, although this is not the primary route for its synthesis.

Metabolic Engineering Approaches for Modulating this compound Production in Research Systems

Metabolic engineering offers a powerful toolkit for manipulating the biosynthesis of specific compounds in microbial hosts. While research directly aimed at the overproduction of this compound is limited, extensive work on related activated sugars, particularly its direct precursor UDP-N-acetylglucosamine (UDP-GlcNAc), provides a clear blueprint for modulating this compound levels. The strategies employed in research systems, primarily using bacteria like Escherichia coli, Corynebacterium glutamicum, and Lactobacillus casei, focus on enhancing the precursor supply and channeling metabolic flux toward the desired product.

The biosynthesis of UDP-N-acetyl-L-fucosamine (UDP-L-FucNAc), the activated precursor of this compound, originates from UDP-GlcNAc. In bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus, this conversion is catalyzed by a series of enzymes. nih.govresearchgate.net For instance, in P. aeruginosa O11, the process involves three key enzymes: WbjB, WbjC, and WbjD. nih.gov The pathway begins with the conversion of UDP-GlcNAc to UDP-2-acetamido-2,6-dideoxy-L-talose, which is then epimerized by the WbjD enzyme to yield the final product, UDP-L-FucNAc. nih.govqmul.ac.uk

Given that UDP-GlcNAc is the direct substrate for this pathway, a primary metabolic engineering strategy to increase the potential for this compound synthesis is to boost the intracellular pool of UDP-GlcNAc. The biosynthesis of UDP-GlcNAc itself starts from the central metabolic intermediate fructose-6-phosphate and involves four enzymatic reactions catalyzed by three enzymes: glucosamine-6-phosphate synthase (GlmS), phosphoglucosamine mutase (GlmM), and the bifunctional enzyme glucosamine-1-phosphate acetyltransferase/N-acetylglucosamine-1-phosphate uridyltransferase (GlmU). researchgate.netfrontiersin.orgnih.gov

Engineering efforts have successfully increased UDP-GlcNAc levels through several key approaches:

Overexpression of Pathway Genes: A common strategy is to overexpress the endogenous or homologous genes encoding the enzymes of the UDP-GlcNAc biosynthetic pathway. Studies in L. casei demonstrated that simultaneous overexpression of glmS and glmM resulted in a 3.47-fold increase in GlmS activity, a 6.43-fold increase in GlmM activity, and an approximate fourfold increase in the intracellular UDP-GlcNAc pool. researchgate.netnih.gov Similarly, engineering C. glutamicum by overexpressing glmS, glmU, and glmM led to a significant accumulation of UDP-GlcNAc, reaching an intracellular concentration of about 14 mM, a substantial increase from the 0.25 mM in the control strain. frontiersin.org

Elimination of Competing Pathways: To prevent the diversion of key intermediates away from the target pathway, engineers often delete genes responsible for competing metabolic reactions. A crucial target in enhancing UDP-GlcNAc is the nagB gene, which encodes glucosamine-6-phosphate deaminase. This enzyme converts glucosamine-6-phosphate, an intermediate in the UDP-GlcNAc pathway, back to fructose-6-phosphate. Deleting nagB in C. glutamicum was a foundational modification for strains engineered to overproduce UDP-GlcNAc. frontiersin.orgresearchgate.net This strategy ensures that once fructose-6-phosphate is committed to the pathway, it is not lost through a catabolic side reaction.

Heterologous Gene Expression: In some cases, expressing genes from a different organism (heterologous expression) can be more effective. For instance, to enhance the production of hyaluronic acid (which requires UDP-GlcNAc as a precursor) in E. coli, the glmS, glmM, and glmU genes were overexpressed to reinforce the UDP-N-acetyl glucosamine biosynthesis pathway. frontiersin.org This highlights the transferability of these engineering principles across different production goals.

Table 1: Metabolic Engineering Strategies to Increase UDP-GlcNAc Precursor Supply

This table summarizes genetic modifications performed in various research systems to enhance the production of UDP-N-acetylglucosamine (UDP-GlcNAc), the direct precursor for UDP-N-acetyl-L-fucosamine biosynthesis.

Chemical Synthesis Strategies for 2 Fucosamine and Its Glycosides

Stereoselective Glycosylation Methods for 2-Fucosamine Linkages

The formation of the glycosidic bond is a pivotal step in the synthesis of oligosaccharides containing this compound. The stereochemical outcome of this reaction—yielding either an α (1,2-cis) or β (1,2-trans) linkage—is highly dependent on the nature of the glycosyl donor, the glycosyl acceptor, the promoter, and the reaction conditions.

The synthesis of 1,2-trans-glycosides of 2-amino sugars is often achieved through neighboring group participation. A participating protecting group at the C-2 amino function, such as an N-acetyl or N-phthaloyl group, can attack the anomeric center to form a stable oxazolinium or related intermediate. Subsequent attack by the glycosyl acceptor from the opposite face leads to the exclusive formation of the 1,2-trans-glycosidic linkage.

Conversely, the synthesis of 1,2-cis-glycosides, such as the α-linkages common in many bacterial antigens, is more challenging because it requires the suppression of neighboring group participation. ru.nl This is typically accomplished by using a non-participating protecting group at the C-2 position, most commonly an azido (B1232118) (N₃) group. The azido group is relatively small, electron-withdrawing, and does not form a participating intermediate. Glycosylation of 2-azido-2-deoxyglycosyl donors often proceeds through an Sɴ2-like displacement or via an oxocarbenium ion intermediate. chinesechemsoc.org Achieving high stereoselectivity in these cases can be difficult and may depend on factors like solvent effects, temperature, and the steric and electronic properties of the donor and acceptor. ru.nlnih.gov

Recent advancements have focused on developing more reliable methods for 1,2-cis-aminoglycoside synthesis. These include the use of C-2 auxiliaries that can direct the stereochemical outcome of the glycosylation ru.nl and novel activation systems, such as nickel-catalyzed glycosylations of trichloroacetimidate (B1259523) donors bearing a C-2-N-substituted benzylidene group, which have shown excellent α-selectivity. nih.gov Gold-catalyzed Sɴ2 glycosylation of 2-azido-2-deoxyglycosyl donors has also emerged as a highly stereoselective method. chinesechemsoc.org

A study by Spijker and van Boeckel highlighted the concept of double stereodifferentiation in the glycosylation of a D-glucosamine acceptor with D- and L-fucopyranosyl bromides, demonstrating that the pairing of donor and acceptor chirality significantly influences the stereochemical outcome. acs.org While this example uses glucosamine (B1671600), the principle is directly applicable to fucosamine (B607565) acceptors.

The choice of glycosylation strategy is therefore dictated by the desired anomeric configuration of the final product.

Glycosylation StrategyC-2 GroupTypical ProductMechanism/Principle
Neighboring Group ParticipationN-Acetyl, N-Phthaloyl1,2-trans (β-fucosamine)Formation of a cyclic intermediate (e.g., oxazolinium ion) shields one face of the anomeric center.
Non-Participating GroupAzido (N₃)1,2-cis (α-fucosamine)Avoids intermediate formation, allowing for Sɴ2-type reaction or attack on an oxocarbenium ion. Stereoselectivity is influenced by various reaction parameters. ru.nlchinesechemsoc.org
C-2 Chiral AuxiliaryChiral protecting group1,2-cis or 1,2-transThe auxiliary sterically directs the incoming acceptor to one face of the anomeric center. ru.nl
Nickel-Catalyzed GlycosylationC-2-N-substituted benzylidene1,2-cis (α-fucosamine)The nickel-ligand complex controls the α-selectivity of the reaction. nih.gov

Protecting Group Strategies in this compound Synthesis

The synthesis of complex carbohydrates like this compound oligosaccharides requires a sophisticated protecting group strategy to differentiate the various hydroxyl and amino functionalities. wiley-vch.de Protecting groups must be stable under certain reaction conditions while being selectively removable under others. They are broadly classified as permanent groups, which are removed at the end of the synthesis, and temporary groups, which are removed at intermediate stages to allow for further functionalization. wiley-vch.de

For this compound, key positions to protect are the C-2 amino group and the C-3 and C-4 hydroxyl groups. The anomeric position is typically activated as a glycosyl donor (e.g., trichloroacetimidate, thioglycoside, or halide).

Common protecting groups used in aminosugar synthesis include:

Amino Group (C-2):

Azide (B81097) (N₃): Serves as a non-participating precursor to the amine, ideal for synthesizing 1,2-cis glycosides. It can be reduced to the amine late in the synthetic sequence. rsc.org

Phthaloyl (Pht): A robust, participating group that directs 1,2-trans glycosylation.

Trichloroacetyl (TCA): Can be used to protect the amino group and allows for selective manipulations. universiteitleiden.nl

tert-Butoxycarbonyl (Boc): Stable to many conditions but readily removed with acid, making it useful in orthogonal schemes. organic-chemistry.org

Hydroxyl Groups (C-3, C-4):

Benzyl (Bn) ethers: Stable to a wide range of acidic and basic conditions and are typically removed by catalytic hydrogenation. wiley-vch.de

Acyl esters (e.g., Acetyl, Benzoyl): Can act as participating groups if adjacent to the anomeric center and are removed under basic conditions (saponification).

Silyl (B83357) ethers (e.g., TBDMS, TIPS): Bulky silyl groups can be used for selective protection, often of the primary C-6 hydroxyl if it were present, and are removed with fluoride (B91410) reagents. wiley-vch.dersc.org

Orthogonal protection is a strategy where multiple, distinct classes of protecting groups are used, each of which can be removed under specific conditions without affecting the others. researchgate.net This allows for the regioselective unmasking of functional groups for subsequent reactions.

A synthetic route toward an orthogonally protected bacillosamine (a 2,4-diamino sugar) from a fucosamine derivative illustrates this principle effectively. rsc.org In this synthesis, the C-2 amino group was protected as a trichloroacetyl (TCA) group, while the future C-4 amino group was introduced as an azide (N₃). The C-3 hydroxyl was masked with a 2-naphthylmethyl (Nap) ether. This scheme allows for:

Selective deprotection of the C-4 azide via reduction (e.g., with 1,3-propanedithiol) to an amine, leaving the C-2 TCA and C-3 Nap groups intact.

Selective removal of the C-2 TCA group under basic conditions.

Removal of the Nap ether via oxidative cleavage.

Another example involves the transformation of D-glucosamine hydrochloride into an orthogonally protected intermediate. researchgate.net This synthesis employed an N-phthaloyl group (amine protection), a p-anisylidene acetal (B89532) (to protect C-4 and C-6), and a tert-butyldimethylsilyl (TBS) ether (to protect C-3), demonstrating a multi-level orthogonal strategy. researchgate.net Such strategies are directly translatable to this compound synthesis.

Protecting GroupChemical FormulaRemoval ConditionsOrthogonality
Azide (N₃)-N₃Reduction (e.g., H₂/Pd, propanedithiol)Orthogonal to acid- and base-labile groups. rsc.org
Phthaloyl (Pht)-N(CO)₂C₆H₄Hydrazinolysis (e.g., N₂H₄)Orthogonal to acid-labile groups and hydrogenolysis conditions. researchgate.net
Trichloroacetyl (TCA)-C(O)CCl₃Mild basic conditionsOrthogonal to acid-labile groups and many reduction/oxidation conditions. universiteitleiden.nl
tert-Butoxycarbonyl (Boc)-C(O)OC(CH₃)₃Acid (e.g., TFA)Orthogonal to base-labile esters and hydrogenolysis. organic-chemistry.org
Benzyl (Bn)-CH₂C₆H₅Catalytic Hydrogenation (e.g., H₂/Pd-C)Orthogonal to acid- and base-labile groups. wiley-vch.de
2-Naphthylmethyl (Nap)-CH₂C₁₀H₇Oxidative cleavage (e.g., DDQ)Orthogonal to Bn ethers (removed by hydrogenation) and standard acid/base conditions. rsc.org

Synthesis of this compound Derivatives and Analogs for Research Probes

Derivatives and analogs of this compound are invaluable tools for studying the biological roles of the parent sugar, probing enzyme active sites, and developing potential therapeutics.

The introduction of fluorine into a carbohydrate can significantly alter its biological properties by modifying its electronics, lipophilicity, and metabolic stability. beilstein-journals.orgbeilstein-journals.org Fluorinated sugars can act as enzyme inhibitors or probes for studying carbohydrate-protein interactions.

The synthesis of fluorinated this compound analogs can be approached by adapting methods used for other aminosugars. A common strategy involves nucleophilic displacement of a good leaving group, such as a sulfonate ester (mesylate or tosylate), with a fluoride source like tetrabutylammonium (B224687) fluoride (TBAF). cdnsciencepub.com

For instance, a synthetic route to fluorinated N-acetyl-D-galactosamine analogs, which share the same C-4 stereochemistry as D-fucosamine, starts from 1,6-anhydro-2-azido-β-D-hexopyranose precursors. beilstein-journals.orgresearchgate.net Nucleophilic deoxyfluorination at specific positions can be achieved using reagents like diethylaminosulfur trifluoride (DAST). beilstein-journals.orgresearchgate.net A patent describes the synthesis of 3,4-di-O-acetyl-2-deoxy-2-fluoro-α-L-fucopyranosyl fluoride, starting from L-fucopyranose tetracetate, which serves as a precursor for more complex fluorinated structures. google.com

A general synthetic pathway could involve:

Preparation of a suitable 2-azido-2,6-dideoxy-galactopyranoside intermediate.

Regioselective installation of a leaving group (e.g., mesylate) at the desired position for fluorination (e.g., C-3 or C-4).

Nucleophilic displacement with a fluoride salt to install the fluorine atom, often with inversion of configuration.

Final deprotection and conversion of the C-2 azide to an N-acetyl group.

Precursor TypeFluorinating AgentPosition of FluorinationReference Methodology
Sulfonate Ester (Mesylate, Tosylate)Tetrabutylammonium fluoride (TBAF)C-3, C-4Nucleophilic displacement. cdnsciencepub.com
Free HydroxylDiethylaminosulfur trifluoride (DAST)C-3, C-4, C-6Deoxyfluorination. beilstein-journals.orgresearchgate.net
Fucopyranose TetracetateHF/PyridineC-2Conversion to fucopyranosyl fluoride. google.com

To study the interactions of this compound-containing glycans with proteins (e.g., antibodies, lectins) or to generate an immune response, the carbohydrate is often covalently attached, or conjugated, to a carrier molecule like a protein or a lipid. uio.no This requires the synthesis of a this compound derivative functionalized with a linker at its anomeric position.

A common approach is to install a linker with a terminal functional group (e.g., amine, carboxyl, or azide) that can be used for conjugation. For example, an amino-terminated linker can be reacted with the carboxyl groups of a carrier protein to form stable amide bonds. A de novo synthesis of fucosamine building blocks has been reported where an anomeric linker was installed to facilitate use in glycan microarrays and conjugation to carrier proteins. beilstein-journals.org

The synthesis of a neoglycoconjugate might involve:

Glycosylation of a linker molecule (e.g., an aminoalkyl alcohol) with a protected this compound donor.

Deprotection of the resulting glycoside.

Conjugation of the linker-equipped sugar to the desired carrier molecule.

Preparation of Fluorinated this compound Derivatives

Solid-Phase Synthesis Methodologies for this compound Containing Oligosaccharides

Solid-phase oligosaccharide synthesis (SPOS) offers significant advantages over traditional solution-phase methods, including simplified purification (by simple filtration) and the potential for automation. nih.gov The general strategy involves attaching the first monosaccharide unit to a solid support (resin), followed by a repeating cycle of deprotection and glycosylation to elongate the oligosaccharide chain. Finally, the completed oligosaccharide is cleaved from the support.

For the synthesis of a this compound-containing oligosaccharide, a protected this compound building block would be attached to a resin via a suitable linker. This fucosamine-resin conjugate would then serve as the glycosyl acceptor. After selective deprotection of a hydroxyl group, a protected glycosyl donor of the next sugar is added under activating conditions. This cycle is repeated until the desired sequence is assembled.

Key considerations in SPOS include the choice of resin (e.g., polystyrene or PEG-based resins), the linker, and the protecting group strategy, which must be compatible with the solid-phase conditions. nih.govresearchgate.net For example, a base-labile linker would require the use of protecting groups that are stable to base but can be removed under acidic or hydrogenolysis conditions. While specific examples focusing solely on this compound are not abundant, the methodologies developed for other 2-amino sugars like glucosamine are directly applicable. capes.gov.br For example, 19F NMR spectroscopy has been used for on-resin reaction monitoring by incorporating fluorinated protecting groups, a technique that could be applied to ensure the efficiency of each step in a this compound oligosaccharide synthesis.

StepDescriptionKey Reagents/Components
1. AttachmentThe first building block (e.g., protected this compound) is covalently linked to the solid support.Resin (e.g., Merrifield, Wang), Linker, protected monosaccharide.
2. DeprotectionA temporary protecting group is selectively removed from the resin-bound sugar to expose a hydroxyl group, creating a glycosyl acceptor.Acid (e.g., TFA for Boc), Base (for esters), or other specific reagents.
3. GlycosylationA solution of an activated glycosyl donor is added to the resin to react with the newly exposed hydroxyl group.Glycosyl donor (e.g., trichloroacetimidate, thioglycoside), Promoter (e.g., TMSOTf).
4. Capping (Optional)Any unreacted hydroxyl groups are "capped" (e.g., by acetylation) to prevent the formation of deletion sequences.Acetic anhydride, pyridine.
5. RepetitionSteps 2-4 are repeated to build the oligosaccharide chain.
6. CleavageThe completed oligosaccharide is cleaved from the solid support.Strong acid (e.g., TFA cocktail), specific photolysis, or other linker-specific conditions.

Enzymatic and Biocatalytic Approaches to 2 Fucosamine Glycans

Glycosyltransferases Involved in the Transfer of Fucosamine (B607565)

Glycosyltransferases (GTs) are a superfamily of enzymes that catalyze the transfer of a sugar moiety from an activated donor, typically a nucleotide sugar, to an acceptor molecule. frontiersin.orgmdpi.com In the context of 2-fucosamine, specific fucosyltransferases (FucTs) are responsible for its incorporation into glycan chains. frontiersin.org These enzymes play a crucial role in the biosynthesis of various glycoconjugates. mdpi.com

Glycosyltransferases generally exhibit high specificity for both their donor and acceptor substrates. nih.gov For fucosyltransferases, the donor is typically guanosine (B1672433) diphosphate-L-fucose (GDP-Fuc). mpg.de The acceptor specificity can be quite stringent, often recognizing a specific underlying glycan sequence before catalyzing the transfer of fucose. nih.gov For example, the human B blood group α1-3 galactosyltransferase will only act on a galactose residue that has been previously modified with fucose in an α1-2 linkage. nih.gov

The reaction mechanisms of glycosyltransferases result in either the inversion or retention of the stereochemistry at the anomeric carbon of the donor sugar. nih.gov

Inverting Glycosyltransferases: These enzymes utilize a direct displacement SN2-like mechanism. acs.orgcazypedia.org An acceptor hydroxyl group attacks the anomeric carbon of the donor sugar, leading to an inversion of the stereochemical configuration. nih.gov This process is often facilitated by a general base catalyst within the enzyme's active site and may require a divalent cation like Mn2+ or Mg2+. cazypedia.orgmdpi.com

Retaining Glycosyltransferases: The mechanism for retaining glycosyltransferases is more debated. acs.org Two primary mechanisms have been proposed: a double displacement mechanism involving a covalent glycosyl-enzyme intermediate, or a front-face SNi-like mechanism. researchgate.net The double displacement mechanism involves two sequential SN2 reactions, each causing an inversion of stereochemistry, resulting in a net retention of the original configuration. researchgate.net

The specificity of fucosyltransferases is critical for the synthesis of defined fucosylated structures. For instance, α1,6-fucosyltransferase (FUT8) is the sole enzyme responsible for core fucosylation of N-glycans in mammals and shows strict substrate specificity. portlandpress.com

Table 1: Key Features of Glycosyltransferase Reaction Mechanisms

MechanismStereochemical OutcomeKey Characteristics
Inverting (SN2-like) InversionDirect displacement, often requires a general base and divalent cations (Mn2+, Mg2+). cazypedia.orgmdpi.com
Retaining (Double Displacement) RetentionTwo-step process with a covalent glycosyl-enzyme intermediate, resulting in two inversions. researchgate.net
Retaining (SNi-like) RetentionA single displacement where the nucleophile attacks from the same face as the leaving group departs. cazypedia.org

The engineering of glycosyltransferases is a promising avenue for creating novel glycans containing this compound and other modified sugars. By altering the amino acid sequence of a glycosyltransferase, its substrate specificity can be modified, allowing for the transfer of unnatural sugar donors or the glycosylation of novel acceptor molecules. nih.gov This "glyco-engineering" can expand the repertoire of synthetic glycans beyond what is found in nature. nih.gov

One approach involves creating mutant enzymes with altered donor or acceptor preferences. For example, a mutant of bovine milk galactosyltransferase has been developed that exhibits N-acetylgalactosaminyltransferase (GalNAcT) activity. acs.org Such engineered enzymes can be used in chemoenzymatic strategies to build complex glycan structures. frontiersin.org Additionally, the discovery of novel glycosyltransferases from various organisms, such as the α1,2-fucosyltransferase WbgL from E. coli O126, provides new tools for glycan synthesis. researchgate.net

Substrate Specificity and Reaction Mechanisms

Glycosidases and Lyases Acting on this compound-Containing Glycans

Glycosidases (or glycoside hydrolases) and polysaccharide lyases are enzymes that cleave glycosidic bonds. neb.compnas.org While their primary natural role is often in the degradation of glycans, they can be repurposed for the synthesis and modification of glycans in a process known as transglycosylation. mdpi.com

Glycosidases are typically specific for the sugar residue and the anomeric linkage they cleave. neb.com They are classified as either endoglycosidases, which cleave within a glycan chain, or exoglycosidases, which remove terminal sugar residues. neb.comneb.com This specificity is crucial for their application in glycan remodeling, where they can be used to trim or remove specific sugars from a glycoconjugate. neb.comresearchgate.net For instance, PNGase F is a widely used endoglycosidase that cleaves most N-linked glycans, but it is blocked by the presence of a fucose residue attached via an α1-3 linkage to the core N-acetylglucosamine (GlcNAc), a modification common in plants and insects. neb.comneb-online.de

Polysaccharide lyases cleave uronic acid-containing polysaccharides via a β-elimination mechanism, resulting in an unsaturated sugar at the new non-reducing end. pnas.orgbiologists.com Their specificity is directed towards the type of uronic acid and the linkage present. pnas.org

In glycan remodeling, a combination of endo- and exoglycosidases can be used to trim down a heterogeneous mixture of glycans on a glycoprotein (B1211001) to a uniform core structure. neb.comresearchgate.net This homogenous glycoform can then be elaborated by the sequential addition of new sugars using glycosyltransferases, a process central to chemoenzymatic synthesis. researchgate.netjst.go.jp For example, endoglycosidases can trim antibody glycans to the core GlcNAc, which can then be extended with a functionalized monosaccharide. nih.gov

Table 2: Examples of Enzymes Used in Glycan Remodeling

EnzymeTypeAction
PNGase F Endoglycosidase (Amidase)Cleaves the bond between the innermost GlcNAc and asparagine in N-linked glycans. neb.com
Endo S EndoglycosidaseSpecifically cleaves N-linked glycans on the heavy chain of native IgG. neb-online.de
Neuraminidase ExoglycosidaseRemoves terminal sialic acid residues. neb.com
β1-4 Galactosidase ExoglycosidaseRemoves terminal galactose residues linked β1-4. neb.com
Heparin Lyases Polysaccharide LyaseCleave heparin and heparan sulfate. neb-online.de
Hyaluronate Lyases Polysaccharide LyaseDegrade hyaluronan. glycoforum.gr.jp

Chemoenzymatic Synthesis of Complex Glycoconjugates Incorporating this compound

Chemoenzymatic synthesis combines the precision of enzymatic reactions with the versatility of chemical synthesis to construct complex glycoconjugates. nih.govresearchgate.net This approach allows for the creation of well-defined glycan structures that can incorporate modified sugars like this compound. A typical strategy involves the chemical synthesis of a core glycan structure or building block, followed by enzymatic extension using specific glycosyltransferases. frontiersin.org

The synthesis of sialyl Lewis X, for example, can be achieved through a sequential enzymatic process using sialyltransferase and fucosyltransferase. nih.gov This method leverages the high regio- and stereoselectivity of the enzymes to build the complex tetrasaccharide structure. nih.gov

One-pot multi-enzyme cascade reactions are a powerful strategy for efficient chemoenzymatic synthesis. biorxiv.org In these cascades, multiple enzymes work sequentially in a single reaction vessel to convert a simple starting material into a complex product without the need to isolate intermediates. rsc.org This approach improves efficiency and reduces waste. rsc.org

A key challenge in multi-enzyme systems is the cost and availability of nucleotide sugar donors like GDP-Fuc. mpg.de To address this, cascade reactions have been designed to regenerate these donors in situ. For example, multi-enzyme cascades have been developed for the synthesis of GDP-Fuc from inexpensive precursors like guanosine and fucose, or even from mannose. mpg.deacs.org These systems often include kinases to recycle the nucleotide monophosphates generated during the glycosyltransferase reaction back to the triphosphate form, which can then be used to regenerate the activated sugar donor. nih.gov

The spatial organization of enzymes, for instance by co-immobilization, can further enhance the efficiency of cascade reactions by channeling substrates between active sites and preventing incompatible reactions from interfering with each other. mdpi.com

Biocatalyst Immobilization Techniques for Enhanced Synthesis

The industrial-scale synthesis of complex glycans, including those containing this compound, using enzymatic and biocatalytic approaches is often hindered by the high cost of enzymes, their potential instability under process conditions, and the complexities of separating the biocatalyst from the final product. Biocatalyst immobilization provides a robust solution to these challenges by confining the enzyme to a solid support material. This strategy not only facilitates easy separation and reuse of the enzyme but can also enhance its stability, activity, and suitability for continuous manufacturing processes. mdpi.commdpi.com

Immobilization prevents enzyme leakage while permitting the free diffusion of substrates and products. mdpi.com The choice of immobilization technique and support material is critical and depends on the specific enzyme and reaction conditions. Common methods include adsorption, covalent bonding, entrapment, and cross-linking, each offering distinct advantages. mdpi.commdpi.com

Common Immobilization Strategies

Adsorption: This is one of the simplest methods, relying on weak physical interactions such as van der Waals forces or hydrophobic interactions between the enzyme and the surface of a carrier. mdpi.com While it is a gentle method that is less likely to alter the enzyme's structure, the weak binding can sometimes lead to enzyme leaching.

Covalent Attachment: This technique involves the formation of strong, stable chemical bonds between the enzyme and the support matrix. mdpi.com Functional groups on the enzyme's surface, such as the amino groups of lysine (B10760008) residues, react with an activated carrier. mdpi.commdpi.com This method provides very strong binding, minimizing enzyme loss, and has been successfully used for immobilizing various enzymes, including proteases and glycosyltransferases, on supports like pre-activated polymers. nih.govacs.org

Entrapment (Encapsulation): In this approach, enzymes are physically confined within the lattice of a polymer network or membrane, such as a hydrogel. mdpi.comacs.org The pore size of the matrix is controlled to retain the large enzyme molecules while allowing smaller substrate and product molecules to pass through. mdpi.com This method is particularly useful for co-immobilizing multiple enzymes for cascade reactions, preventing cross-inhibition and facilitating substrate channeling, as demonstrated in the synthesis of cytidine (B196190) monophosphate N-acetylneuraminic acid (CMP-Neu5Ac). acs.orgnih.gov

Cross-Linking: This method creates insoluble enzyme aggregates through intermolecular cross-linking, often using a bifunctional reagent. When performed without a support, the resulting aggregates are known as cross-linked enzyme aggregates (CLEAs). This technique can be extended to co-immobilize several different enzymes, creating "combi-CLEAs" that are highly effective for multi-step enzymatic cascades. mdpi.com

Surface Display: An alternative to traditional in vitro immobilization is the in vivo technique of surface display. mdpi.com Here, enzymes are genetically engineered to be anchored to the outer surface of microorganisms like yeast. This approach has been used to display human β-1,3-fucosyltransferase on the surface of yeast cells, creating a whole-cell biocatalyst that is easy to produce and handle. mdpi.com

The following table provides a comparative overview of these common immobilization techniques.

Table 1: Comparison of Biocatalyst Immobilization Techniques

Immobilization Method Principle Advantages Disadvantages
Adsorption Weak physical interactions (e.g., van der Waals, hydrophobic) between enzyme and support. mdpi.com Simple, low cost, minimal enzyme denaturation, reversible. mdpi.com Weak binding can lead to enzyme leaching; non-specific. mdpi.com
Covalent Bonding Formation of stable chemical bonds between the enzyme and the support matrix. mdpi.com Strong, stable binding prevents leaching; high enzyme loading possible. mdpi.com Can cause conformational changes, leading to loss of activity; may require harsh chemicals. mdpi.com
Entrapment Physical confinement of enzymes within a porous matrix or membrane (e.g., hydrogel). mdpi.com Gentle confinement protects enzyme from harsh environments; suitable for multi-enzyme systems. acs.org Mass transfer limitations for substrate/product; potential for enzyme leakage if pore size is not optimal. mdpi.com
Cross-Linking Intermolecular cross-linking of enzyme molecules to form insoluble aggregates (CLEAs). mdpi.com High enzyme loading; high stability; suitable for co-immobilization (combi-CLEAs). mdpi.com Can cause enzyme denaturation or steric hindrance; diffusion limitations within the aggregate.

| Surface Display | Genetic anchoring of enzymes to the cell surface of microorganisms. mdpi.com | Simple production of immobilized biocatalyst; no need for enzyme purification. mdpi.com | Lower enzyme concentration compared to in vitro methods; potential for mass transfer issues. mdpi.com |

Research Findings in Glycan Synthesis

The application of these techniques has shown significant promise in enhancing the synthesis of various glycans and their precursors. Immobilized enzymes can be used in batch processes or integrated into continuous flow reactors, which improve process efficiency and allow for easier automation and scale-up. acs.orgfrontiersin.org For instance, the immobilization of enzymes in microfluidic devices has been shown to overcome challenges like substrate inhibition in multi-enzyme cascades. acs.org

The table below summarizes selected research findings where immobilization has been applied to enzymes relevant to glycan synthesis, including fucosylation.

Table 2: Examples of Immobilized Enzymes in Glycan Synthesis

Enzyme / System Immobilization Method Support / Matrix Key Findings & Enhancements Reference
Human β-1,3-fucosyltransferase Surface Display Yeast cell wall (using Pir protein anchor) Successful display on the cell surface, creating a whole-cell biocatalyst for fucosylation. mdpi.com
Helicobacter pylori Fucosyltransferase (FucT) Covalent Attachment Gold working electrode Stable immobilization for real-time kinetic monitoring of fucosyltransferase activity in a biosensor setup. nih.gov
Multi-enzyme system (AGE, NAL, CSS) for CMP-Neu5Ac synthesis Entrapment Hydrogel arrays in a microfluidic device Overcame CTP cross-inhibition; enabled continuous synthesis with long-term enzyme activity for several weeks. acs.org
Nucleoside 2′-deoxyribosyltransferases and phosphorylases Covalent Attachment Agarose beads Developed an in-flow immobilized enzyme reactor for the efficient synthesis of pharmaceutically relevant nucleoside analogues. acs.orgnih.gov
Fucosidase (FucosEXO) Not specified Resin in spin columns Provided a convenient format for the rapid removal of fucose residues from up to 0.5 mg of glycoprotein. genovis.com

Analytical Methodologies for Structural Elucidation and Detection of 2 Fucosamine

Spectroscopic Techniques for Structural Characterization

Spectroscopic methods are indispensable for the detailed structural analysis of 2-fucosamine. They provide critical information about the molecule's atomic composition, connectivity, and spatial arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of carbohydrates, including this compound. nih.govslu.se It provides unparalleled detail regarding the molecule's structure and conformation in solution. nih.govresearchgate.net

1D NMR: One-dimensional (1D) ¹H NMR spectra offer initial, yet crucial, information. emerypharma.com The chemical shifts, coupling constants, and integration of proton signals can help identify the presence of specific functional groups. emerypharma.com For instance, the methyl group of the fucose moiety and the N-acetyl group of the amino sugar would produce characteristic resonances. oup.com However, due to the significant overlap of proton signals in the carbohydrate backbone region (typically δH 3–5.5 ppm), 1D NMR alone is often insufficient for complete structural determination. acs.org

2D NMR: Two-dimensional (2D) NMR experiments are essential for resolving the ambiguities of 1D spectra and establishing the complete covalent structure and conformational details. slu.seemerypharma.com

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.com By tracing these correlations, it's possible to establish the connectivity of protons within each sugar ring of a this compound-containing oligosaccharide. emerypharma.comnih.gov

Total Correlation Spectroscopy (TOCSY): TOCSY extends the correlations beyond immediate neighbors, revealing entire spin systems from a single starting point. nih.gov This is particularly useful for identifying all the protons belonging to a specific sugar residue. nih.gov

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates protons with their directly attached carbons, providing a powerful method for assigning both ¹H and ¹³C resonances. oup.com The anomeric region of the HSQC spectrum is especially informative for identifying the number of sugar residues in a repeating unit. oup.com

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals long-range correlations between protons and carbons (typically over two or three bonds). This is critical for determining the glycosidic linkages between sugar residues, including the linkage of this compound to other monosaccharides in a polysaccharide chain. acs.org

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, providing through-space correlations. This information is vital for determining the three-dimensional conformation of the molecule, including the geometry of the glycosidic linkages.

Table 1: Key 2D NMR Experiments for this compound Structural Analysis

2D NMR Experiment Information Provided Application for this compound
COSY Identifies scalar-coupled protons (¹H-¹H correlations). emerypharma.comEstablishes proton connectivity within the this compound ring. nih.gov
TOCSY Reveals entire spin systems of coupled protons. nih.govDifferentiates the proton signals of this compound from other sugar residues.
HSQC Correlates protons to their directly attached carbons. oup.comAssigns ¹H and ¹³C chemical shifts for each position in the this compound molecule.
HMBC Shows long-range correlations between protons and carbons. acs.orgDetermines the glycosidic linkage position of this compound to other sugars.
NOESY Identifies protons that are close in space.Elucidates the 3D conformation and stereochemistry around the glycosidic bond.

Mass spectrometry (MS) is a highly sensitive analytical technique crucial for determining the molecular weight and sequence of biomolecules, including those containing this compound. libretexts.org It can provide information on the monosaccharide composition, the sequence of sugars in an oligosaccharide, and the location of various modifications. thermofisher.com

The general workflow involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge (m/z) ratio. libretexts.org For complex carbohydrates, MS is often coupled with a separation technique like liquid chromatography (LC-MS). libretexts.org

Determining Monosaccharide Composition: To determine the monosaccharide composition, the polysaccharide is first hydrolyzed into its constituent monosaccharides. The resulting mixture can then be analyzed by MS to identify the individual sugars based on their molecular masses.

Sequence Analysis: Tandem mass spectrometry (MS/MS) is a powerful tool for sequencing oligosaccharides. libretexts.org In this technique, a specific ion (the precursor ion) is selected and fragmented, and the masses of the resulting fragment ions are measured. nih.gov The fragmentation patterns provide information about the sequence of the sugar units. libretexts.orgusp.br Cleavage of glycosidic bonds results in characteristic fragment ions (B, C, Y, and Z ions) that allow for the deduction of the sugar sequence. nih.gov

Ionization Techniques: Common ionization methods for analyzing carbohydrates include:

Electrospray Ionization (ESI): A soft ionization technique suitable for analyzing large, non-volatile molecules like oligosaccharides from a liquid solution. libretexts.org

Matrix-Assisted Laser Desorption/Ionization (MALDI): Another soft ionization technique where the analyte is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte. libretexts.org

MS analysis, particularly when combined with enzymatic or chemical degradation, provides invaluable data for elucidating the primary structure of complex carbohydrates containing this compound. usp.br

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1D, 2D NMR for Linkage and Conformation)

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for the separation, purification, and detection of this compound from complex mixtures. These methods exploit differences in the physical and chemical properties of molecules to achieve separation.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques for separating and quantifying carbohydrates. biocompare.comchromatographytoday.com Both methods utilize a liquid mobile phase to carry the sample through a column packed with a stationary phase. nih.gov The separation is based on the differential interactions of the analytes with the stationary phase. nih.gov

UPLC is an advancement of HPLC that uses columns with smaller particle sizes (typically sub-2 µm), resulting in higher resolution, increased sensitivity, and faster analysis times. biocompare.comaustinpublishinggroup.com

For the analysis of amino sugars like this compound, which often lack a strong UV chromophore, derivatization is frequently employed to enhance detection. japsonline.com A common derivatizing agent is 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl), which reacts with the amino group to form a fluorescent derivative that can be detected with high sensitivity.

Typical HPLC/UPLC System Components:

Pump: Delivers the mobile phase at a constant flow rate.

Injector: Introduces the sample into the mobile phase stream.

Column: The heart of the system, where separation occurs. Reversed-phase columns are commonly used for derivatized amino sugars.

Detector: Detects the separated components as they elute from the column. UV-Vis and fluorescence detectors are common.

The choice between HPLC and UPLC often depends on the complexity of the sample and the desired speed and resolution of the analysis. chromatographytoday.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a classic and robust method for the analysis of monosaccharides, including this compound. lynchburg.edu Since sugars are non-volatile, they must first be derivatized to make them amenable to GC analysis. restek.com The most common derivatization procedure for monosaccharide analysis is the conversion to their corresponding alditol acetates. cinz.nz

The process involves:

Hydrolysis: The polysaccharide is hydrolyzed to release the individual monosaccharides.

Reduction: The monosaccharides are reduced to their corresponding alditols.

Acetylation: The hydroxyl groups of the alditols are acetylated to form volatile alditol acetates. lynchburg.edu

The resulting alditol acetate (B1210297) derivatives are then separated by GC based on their boiling points and interactions with the stationary phase of the GC column. lynchburg.edu The separated components are subsequently introduced into the mass spectrometer, which provides a mass spectrum for each peak, allowing for their identification. researchgate.net The fragmentation patterns of the alditol acetates in the mass spectrometer are highly characteristic and can be used to identify the original monosaccharide. researchgate.net

GC-MS of alditol acetates is a reliable method for determining the monosaccharide composition of a sample containing this compound. researchgate.net

High-pH Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive and specific method for the direct analysis of underivatized carbohydrates. researchgate.netsolvias.com This technique is particularly well-suited for the separation and quantification of monosaccharides, including amino sugars like this compound. researchgate.net

At high pH, the hydroxyl groups of carbohydrates become partially ionized, allowing them to be separated on a strong anion-exchange column. solvias.com The separation is based on the different acidities of the sugar hydroxyl groups.

Pulsed Amperometric Detection (PAD) provides sensitive and direct detection of the separated carbohydrates. It involves applying a series of potential pulses to a gold working electrode, which oxidizes the carbohydrates, generating a current that is proportional to their concentration. mdpi.com

Advantages of HPAEC-PAD:

High Sensitivity: Capable of detecting carbohydrates at picomole levels. researchgate.net

Direct Detection: No derivatization is required, simplifying sample preparation. mdpi.com

High Resolution: Can separate complex mixtures of monosaccharides, including isomers. solvias.com

HPAEC-PAD is a powerful tool for the routine analysis of the monosaccharide composition of glycoconjugates and polysaccharides containing this compound. creative-biolabs.com

Table 2: Comparison of Chromatographic Methods for this compound Analysis

Method Principle Sample Preparation Detection Key Advantages
HPLC/UPLC Separation based on differential partitioning between mobile and stationary phases. nih.govOften requires derivatization (e.g., with FMOC-Cl) for sensitive detection.UV-Vis, FluorescenceHigh versatility, quantitative accuracy. nih.gov UPLC offers higher speed and resolution. austinpublishinggroup.com
GC-MS Separation of volatile derivatives by gas chromatography, followed by mass spectrometric detection. lynchburg.eduRequires hydrolysis, reduction, and acetylation to form alditol acetates. cinz.nzMass SpectrometryProvides structural information from fragmentation patterns, reliable for composition analysis. researchgate.net
HPAEC-PAD Anion-exchange separation of underivatized carbohydrates at high pH. solvias.comMinimal, typically just hydrolysis of the parent molecule.Pulsed AmperometryHigh sensitivity, direct detection without derivatization, excellent for complex mixtures. researchgate.netmdpi.com

Capillary Electrophoresis (CE) and Fast Protein Liquid Chromatography (FPLC)

Capillary Electrophoresis (CE)

Capillary Electrophoresis is a high-resolution separation technique well-suited for analyzing charged or derivatized carbohydrates. CE separates molecules based on their charge-to-size ratio in a narrow capillary filled with a conductive buffer. For neutral or weakly charged sugars like this compound, chemical derivatization to introduce a charged or fluorescent tag is a prerequisite for sensitive detection.

Research on related fucosylated oligosaccharides and other amino sugars demonstrates the utility of CE. For instance, capillary gel electrophoresis (CGE) has been successfully used to analyze synthetic human milk oligosaccharides, including 2'-fucosyllactose (B36931) and 3-fucosyllactose. nih.gov This method offers excellent resolution for separating isomers, which is a significant challenge in carbohydrate analysis. nih.gov The analysis of neutral saccharides often requires derivatization with fluorescent labels like 8-aminopyrene-1,3,6-trisulfonic acid (APTS) or 2-aminoacridone, followed by laser-induced fluorescence (LIF) detection for high sensitivity. nih.gov

Furthermore, CE methods developed for the analogous compound glucosamine (B1671600) can be adapted for this compound. One such method involves in-capillary derivatization with o-phthalaldehyde (B127526) (OPA), which reacts with the primary amine group of the sugar. jfda-online.com The resulting fluorescent adduct can be separated and detected within minutes, making CE a rapid and efficient tool for routine analysis. jfda-online.com Validated CE methods for glucosamine have demonstrated excellent linearity and low limits of detection (LOD), in the range of 1 mg/L. mdpi.com

Fast Protein Liquid Chromatography (FPLC)

Fast Protein Liquid Chromatography is a form of medium-pressure liquid chromatography primarily designed for the preparative purification of large biomolecules, such as proteins and nucleic acids. nih.govbio-rad.com It utilizes biocompatible aqueous buffer systems, fast flow rates, and various stationary phases (e.g., ion exchange, gel filtration) to separate components of a mixture. nih.govwikipedia.org

Key characteristics of FPLC include:

Lower Operating Pressures: Compared to High-Performance Liquid Chromatography (HPLC), FPLC operates at significantly lower pressures, typically less than 5 bar (0.5 MPa). wikipedia.org

Biocompatibility: The system components and buffers are designed to maintain the structure and function of sensitive biomolecules. chromatographyonline.com

Scalability: FPLC methods can be easily scaled up from analytical (milligram) to process-scale (kilogram) purifications. wikipedia.org

While FPLC is a powerful tool in biochemistry and biotechnology, its direct application for the analysis of a small, low-molecular-weight molecule like this compound is not a primary use case. chromatographyonline.com Analytical HPLC, which uses higher pressures and smaller particle-size columns, is generally the more appropriate chromatographic technique for achieving the high resolution required for small molecule analysis and quantification. chromatographyonline.com

Chemical Derivatization for Enhanced Analytical Resolution and Sensitivity

Chemical derivatization is a critical step in the analysis of this compound to overcome its poor detectability and improve chromatographic performance. The primary target for derivatization is the amino group, which can be modified to introduce a chromophore for UV-Visible detection or a fluorophore for fluorescence detection. researchgate.net

Several derivatization reagents are commonly employed for amino sugars:

9-fluorenylmethoxycarbonyl chloride (FMOC-Cl): This reagent reacts with primary and secondary amines to form highly fluorescent FMOC-adducts. tandfonline.comresearchgate.net Pre-column derivatization with FMOC-Cl or its succinimidyl ester (FMOC-Su) allows for the sensitive quantification of amino sugars using reversed-phase HPLC with fluorescence or UV detection (e.g., at 265 nm). researchgate.netnih.gov The reaction is typically carried out in a borate (B1201080) buffer under alkaline conditions. ualberta.ca

o-phthalaldehyde (OPA): In the presence of a thiol like 2-mercaptoethanol, OPA reacts rapidly with primary amines to form fluorescent isoindole derivatives. jfda-online.com This reaction can be automated as a pre-column derivatization step for HPLC or performed directly within the capillary for CE analysis. jfda-online.comugto.mx The resulting adducts are typically detected via fluorescence or UV absorption around 340 nm. jfda-online.comugto.mx

Benzoyl Chloride: This reagent can derivatize both amine and hydroxyl groups via a Schotten–Baumann reaction to form benzoyl amides and esters, respectively. acs.org This derivatization significantly improves chromatographic retention on reversed-phase columns and enhances ionization efficiency for mass spectrometry (MS) detection, making it a powerful tool for comprehensive metabolite analysis using UHPLC-MS/MS. acs.org

The choice of derivatization agent depends on the analytical platform (HPLC, CE, GC), the detector available, and the required sensitivity.

Derivatization ReagentTarget Functional GroupCoupled Analytical TechniqueDetection Method
9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) / FMOC-SuPrimary AmineHPLCFluorescence, UV (265 nm)
o-phthalaldehyde (OPA) with thiolPrimary AmineHPLC, CEFluorescence, UV (340 nm)
Benzoyl ChloridePrimary Amine, HydroxylUHPLC-MS/MSMass Spectrometry
8-aminopyrene-1,3,6-trisulfonic acid (APTS)Reducing End AldehydeCELaser-Induced Fluorescence (LIF)

Quantitative Analysis of this compound in Biological Samples

The quantitative analysis of this compound in complex biological matrices, such as plasma or tissue extracts, presents significant challenges, including low analyte concentrations and interference from co-eluting matrix components. nih.govuab.edu Robust and validated analytical methods are essential for obtaining accurate and reproducible results.

Methodological Approaches:

HPLC with Pre-column Derivatization: A widely used approach involves derivatization followed by HPLC with UV or fluorescence detection. For example, a collaborative study on the quantification of glucosamine using FMOC-Su derivatization and HPLC-UV detection demonstrated excellent method performance. nih.gov The study reported average recoveries of 99.0% to 101% and inter-laboratory reproducibility with relative standard deviations (RSD) of no more than 4.0%. nih.gov Such methods require careful validation, including assessment of linearity, accuracy, precision, and specificity. nih.gov The limit of quantification (LOQ) for glucosamine in rat plasma using an HPLC-UV method was reported as 1.25 µg/mL. ualberta.ca

Capillary Electrophoresis (CE): CE methods with derivatization also provide quantitative capabilities. An in-capillary OPA labeling CE method for glucosamine showed a linear dynamic range of 0.1 to 30 mM. jfda-online.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is considered the benchmark for quantitative bioanalysis due to its high sensitivity and selectivity. nih.gov It can overcome some of the limitations of optical detection methods. However, LC-MS/MS is susceptible to matrix effects, where co-eluting endogenous substances can suppress or enhance the ionization of the target analyte, compromising accuracy. nih.gov To correct for these effects, the use of a stable isotopically labeled (SIL) internal standard is highly recommended. nih.gov A SIL-IS is chemically identical to the analyte but has a different mass, allowing it to co-elute and experience the same matrix effects, thereby providing a reliable basis for quantification. nih.gov A UHPLC-MS/MS method using benzoyl chloride derivatization has been shown to achieve detection limits in the picomolar to nanomolar range for various metabolites. acs.org

Key Parameters in Quantitative Method Validation:

The reliability of any quantitative method depends on the rigorous evaluation of several key parameters.

ParameterDescriptionExample from Glucosamine Analysis
Linearity The ability of the method to produce results that are directly proportional to the analyte concentration within a given range.A linear range of 1.25 to 400 µg/mL was established for an HPLC-UV method in rat plasma. ualberta.ca
Accuracy The closeness of the measured value to the true value, often assessed by spike-recovery experiments.Average recoveries of 99.0% and 101% were achieved in an HPLC-UV method for dietary supplements. nih.gov
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. Expressed as Relative Standard Deviation (RSD).Intra-day assay RSD was 7.6% at the LOQ; inter-laboratory RSD was ≤ 4.0%. nih.govualberta.ca
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.0.63 µg/mL in rat plasma (HPLC-UV). ualberta.ca
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.1.25 µg/mL in rat plasma (HPLC-UV). ualberta.ca

Biological Significance of 2 Fucosamine in Glycoconjugates and Polysaccharides

Incorporation into Glycoproteins and Glycolipids

The ability of bacteria to synthesize glycoproteins and display them on their cell surfaces is directly linked to their capacity to colonize hosts and cause disease. beilstein-journals.org These bacterial glycans often contain unusual monosaccharides that are not typically found in eukaryotes. beilstein-journals.org

2-Fucosamine is a key structural component of cell surface glycans, particularly in bacteria. nih.gov For instance, the O-glycans found on the cell surface of the pathogenic bacterium Pseudomonas aeruginosa contain a D-fucosamine residue at the site where the glycan links to the protein. beilstein-journals.org The presence of such unique sugars on the cell surface is critical for the interaction between the bacterium and its environment. mdpi.com N-acetylfucosamine (FucNAc), a derivative of this compound, has been specifically identified in the cell surface polysaccharides of pathogenic bacterial strains like P. aeruginosa. researchgate.net The incorporation of these amino sugars into cell surface glycoconjugates is a key area of study for understanding bacterial pathogenesis and for the development of new therapeutics. beilstein-journals.org

Presence in Bacterial Polysaccharides

This compound and its stereoisomers are important constituents of various bacterial polysaccharides. cdnsciencepub.com These complex carbohydrates are located on the outer surface of the bacterial cell and are critical for the bacterium's survival and interaction with its host.

Lipopolysaccharides (LPS) are major components of the outer membrane of Gram-negative bacteria. nih.gov The outermost part of the LPS molecule is the O-antigen, a repeating oligosaccharide chain that is highly variable and defines the serological specificity of the bacterial strain. nih.govnih.gov Both D- and L-fucosamine have been identified as components of bacterial O-antigens. glycoscience.ru

Specifically, N-acetyl-L-fucosamine is a known component of the lipopolysaccharides of Pseudomonas aeruginosa. mostwiedzy.pl The presence of these unique sugars in the O-antigen is fundamental to the antigenicity of the bacterial cell, leading to the production of specific antibodies by the host immune system.

Capsular polysaccharides (CPS) form a layer on the exterior of many bacteria, acting as a primary virulence factor that helps protect the bacteria from the host's immune system, such as by preventing phagocytosis. frontiersin.org Several bacterial species incorporate this compound into their capsular structures.

Bacteroides fragilis : The capsular polysaccharide of strain ATCC 23745 contains L-fucosamine as one of its sugar components. nih.govoup.comasm.org

Chromobacterium violaceum : D-fucosamine has been isolated from the specific polysaccharide of this bacterium. nih.gov

Streptococcus pneumoniae : L-Fucosamine is a component of the capsular polysaccharide of type V pneumococcus. annualreviews.org Another variant, D-fucosamine, is found in the specific capsular polysaccharide of Streptococcus pneumoniae type 45. nih.gov

Table 1: Presence of this compound in Bacterial Capsular Polysaccharides
Bacterial SpeciesIsomer of this compoundReference
Bacteroides fragilis (strain ATCC 23745)L-Fucosamine nih.gov, oup.com, asm.org
Chromobacterium violaceumD-Fucosamine nih.gov
Streptococcus pneumoniae (Type V)L-Fucosamine annualreviews.org
Streptococcus pneumoniae (Type 45)D-Fucosamine nih.gov

Teichuronic acids are anionic polymers found in the cell walls of some Gram-positive bacteria. nih.govebi.ac.uk Research on the alkalophilic Bacillus strain C-125 led to a significant discovery regarding this compound. nih.govportlandpress.com The cell walls of this bacterium contain a teichuronic acid composed of glucuronic acid, galacturonic acid, and a major, previously unidentified amino sugar. portlandpress.com This amino sugar was purified and conclusively identified as D-fucosamine (2-amino-2,6-dideoxy-D-galactose). nih.govnih.govebi.ac.ukebi.ac.uk This was the first clear indication of D-fucosamine as a main component of a teichuronic acid. portlandpress.com Notably, the amount of the teichuronic acid containing D-fucosamine in the cell walls of Bacillus C-125 increases when the organism is grown in an alkaline environment. portlandpress.com D-fucosamine has also been reported as a component of the teichuronic acid in Bacillus subtilis. mostwiedzy.pl

Capsular Polysaccharides (CPS)

Roles in Cellular Recognition and Adhesion Processes

The glycans on a cell's surface are critical for mediating interactions with the external environment, including processes of cellular recognition and adhesion. mdpi.com The strategic location of this compound within the surface polysaccharides of bacteria—such as LPS, CPS, and teichuronic acids—positions it to be a key player in these interactions. beilstein-journals.org

The uniqueness of monosaccharides like this compound in bacterial glycans is significant; because these sugars are not typically found in eukaryotes, they can be recognized by the host's immune system. beilstein-journals.org This recognition can trigger an antibacterial immune response, a crucial aspect of host defense. beilstein-journals.org Furthermore, the adhesion of bacteria to host tissues is often mediated by bacterial lectins that bind to specific carbohydrate structures on host cells, with fucose being a commonly recognized sugar. researchgate.net

Modulation of Immune System Responses

The incorporation of this compound into complex carbohydrates like glycoconjugates and polysaccharides is pivotal in mediating their interaction with and subsequent modulation of the host immune system. The specific manner in which these molecules are presented to immune cells can trigger a range of responses, from potent activation to specific modulation of immune signaling pathways.

A primary mechanism by which this compound-containing polysaccharides exert their effects is through the activation of key innate immune cells, particularly macrophages. nih.govmdpi.comscielo.sa.cr These polysaccharides are recognized by pattern recognition receptors (PRRs) on the macrophage surface. nih.gov For instance, polysaccharides containing fucose and mannose residues can bind to the mannose receptor, initiating downstream signaling cascades. nih.gov Research on polysaccharides from Poria cocos, which contain fucose residues, has shown they activate immune responses through the MAPK and NF-κB signaling pathways. nih.gov This activation leads to a notable increase in the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α). nih.gov

Further studies have elucidated that these immunomodulatory effects are often mediated through specific Toll-like receptors (TLRs). Polysaccharides from Poria cocos have been found to activate macrophages via a TLR4-mediated p38 signaling pathway. mdpi.com Similarly, fucoidans, which are fucose-rich sulfated polysaccharides from brown algae, have demonstrated significant immunomodulatory activity by promoting the proliferation of macrophage cell lines and regulating cytokine production. mdpi.comscielo.sa.cr The activation of these signaling pathways, including NF-κB, Akt, ERK, p38 MAPK, and JNK, is a common mechanism by which fucose-containing polysaccharides modulate immune function. nih.gov

The table below summarizes the immunomodulatory effects of specific polysaccharides containing fucose on macrophage activity.

Polysaccharide SourceKey Immune EffectSignaling Pathway(s) InvolvedCytokine(s) Affected
Poria cocosMacrophage activationMAPK, NF-κB, TLR4-mediated p38↑ TNF-α
Durvillaea antarctica (Fucoidan)Promotes macrophage proliferationNot specifiedNot specified
Fucus vesiculosus (Fucoidan)Inhibition of inflammatory response in microgliaNF-κB, Akt, ERK, p38 MAPK, JNK↓ NO, PGE2, IL-1β, TNF-α
Chnoospora minima (Fucoidan)Inhibition of inflammatory response in macrophagesNot specified↓ NO, TNF-α, IL-1β, IL-6

This table illustrates the effects of various fucose-containing polysaccharides on macrophage function and cytokine production based on published research findings. nih.govscielo.sa.crnih.gov

Beyond general activation, the specific structure of the glycoconjugate containing this compound can finely tune the type of immune response. A notable example is seen with saponin-based adjuvants. In one study, the acetylation status of a fucose residue on a QS-7 analogue was shown to be critical in directing the immune response. The acetylated version promoted a mixed Th1/Th2 antigen-specific immune response, whereas the non-acetylated form induced only a Th2-biased immunity. This demonstrates that minor chemical modifications to the fucose sugar can significantly alter the resulting immunological outcome.

Furthermore, fucose-carrying components from pathogens can interact with specific C-type lectin receptors (CLRs) on dendritic cells (DCs), such as DC-SIGN, to modulate T-cell differentiation. plos.org This interaction can suppress the production of certain cytokines while promoting others, thereby shaping the adaptive immune response. plos.org For example, glycoconjugates from the helminth Fasciola hepatica, which contain fucose, have been shown to modulate DC maturation and suppress the production of Th1-associated cytokines like IFN-γ, while promoting Th2 and regulatory responses. plos.org

The structural presentation of this compound within a glycoconjugate is therefore a critical determinant of its immunomodulatory activity, influencing everything from innate immune cell activation and cytokine secretion to the specific polarization of the T-cell response.

Role of 2 Fucosamine in Host Pathogen Interactions

Recognition by Pathogen Lectins and Adhesins

The initial step in many bacterial infections is the adhesion of the pathogen to host tissues, a process often mediated by lectins and adhesins—bacterial proteins that bind to specific carbohydrate structures. While direct binding of pathogen lectins specifically to 2-Fucosamine is an area of ongoing research, the broader family of fucose-binding lectins provides a framework for understanding these potential interactions.

Pathogen-associated lectins often exhibit a degree of promiscuity, recognizing a range of related sugar structures. For instance, lectins from the opportunistic pathogen Pseudomonas aeruginosa have been shown to bind to fucosylated oligosaccharides. nih.gov The structural similarity of this compound to fucose suggests that it could be a target for such lectins. The adherence of some Candida albicans strains, for example, is inhibited by L-fucose, indicating the involvement of fucose-recognizing adhesins in their attachment to host cells. tandfonline.com

Moreover, studies on fimbrial adhesins from pathogenic Escherichia coli have demonstrated their specificity for N-acetyl-D-glucosamine (GlcNAc), a molecule structurally similar to N-acetyl-fucosamine. oup.com This suggests that adhesins with a binding pocket that accommodates an N-acetylated amino sugar could potentially recognize N-acetyl-L-fucosamine. The specificity of these interactions is critical, as even small changes in the glycan structure can significantly alter binding affinity. nih.gov The development of synthetic glycan microarrays containing this compound and its derivatives is a key strategy to experimentally identify and characterize pathogen lectins and adhesins that specifically recognize this rare sugar. researchgate.netfrontiersin.orgmdpi.com

Contribution to Bacterial Virulence and Immune Evasion Mechanisms

The presence of this compound in the surface glycans of pathogenic bacteria is a significant factor in their virulence and their ability to evade the host's immune system. This sugar is often found in the O-antigen portion of lipopolysaccharide (LPS) in Gram-negative bacteria and in the capsular polysaccharides of some Gram-positive bacteria. oup.comnih.gov

The O-antigen is a major virulence factor for many Gram-negative pathogens, contributing to serum resistance and protecting the bacteria from phagocytosis. nih.gov The unique chemical nature of this compound, being a rare sugar not typically found in humans, can be exploited by pathogens to create a distinct antigenic signature.

Glycan Mimicry and Altered Antigenicity

While some pathogens employ glycan mimicry by decorating their surfaces with host-like sugars to go undetected, the incorporation of a rare sugar like this compound represents a different strategy for immune evasion. acs.org By presenting a non-host glycan, pathogens can potentially modulate the immune response in their favor.

The structural modification of surface glycans containing this compound can lead to altered antigenicity, allowing the pathogen to evade a pre-existing immune response. For example, in Pseudomonas aeruginosa O12 and Escherichia coli O145, the O-antigen contains 2,6-dideoxy-2-acetamidino-L-galactose (L-FucNAm). A mutation that results in the expression of N-acetyl-L-fucosamine (L-FucNAc) instead of L-FucNAm leads to a significant change in the O-antigen structure, which would likely alter its recognition by host antibodies. nih.gov This ability to modify the terminal sugars of their surface polysaccharides is a key immune evasion tactic for many bacteria.

Biofilm Formation and Adherence to Host Tissues

Bacterial biofilms are structured communities of cells encased in a self-produced matrix of extracellular polymeric substances (EPS), which provides protection from antibiotics and host defenses. uu.nl While the direct role of this compound in the biofilm matrix of many bacteria is still under investigation, the polysaccharides that form the scaffold of the biofilm are critical for its integrity. In Pseudomonas aeruginosa, for instance, the exopolysaccharides Psl and Pel are key components of the biofilm matrix. nih.gov

The adherence of bacteria to host tissues is a prerequisite for both colonization and biofilm formation. Adhesins that recognize host cell surface glycans play a pivotal role in this process. nih.gov While direct evidence for this compound mediating adherence is emerging, studies on related sugars provide clues. For example, N-acetylglucosamine (GlcNAc) has been shown to influence biofilm formation in E. coli. uu.nl Given the structural similarities, it is plausible that this compound-containing glycans on the bacterial surface could interact with host receptors or other bacteria to facilitate initial attachment and subsequent biofilm development. The inhibition of pathogen adhesion by fucosylated oligosaccharides, such as 2'-fucosyllactose (B36931), further supports the importance of fucose-related structures in bacterial adherence. nih.govresearchgate.net

Host Response to this compound Containing Pathogen Glycans

The host immune system has evolved to recognize conserved molecular patterns on microbes, known as pathogen-associated molecular patterns (PAMPs), through a set of germline-encoded pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs). immunology.orgwikipedia.orgacs.org Bacterial lipopolysaccharide (LPS), which can contain this compound in its O-antigen, is a potent PAMP recognized primarily by TLR4. frontiersin.org

The recognition of bacterial surface glycans by PRRs triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and the activation of both innate and adaptive immune responses. nih.gov The specific structure of the glycan, including the presence of unusual sugars like this compound, can influence the nature and magnitude of this response. For instance, fucosylated glycans have been shown to modulate immune responses, with some studies suggesting they can promote the production of anti-inflammatory cytokines like IL-10. nih.govplos.org

Pathogen ComponentHost Receptor FamilyKey Immune Outcome
Lipopolysaccharide (O-Antigen containing this compound)Toll-like Receptors (e.g., TLR4)Activation of innate immunity, pro-inflammatory cytokine release
Fucosylated GlycansC-type Lectin Receptors (e.g., DC-SIGN)Modulation of dendritic cell function, potential for both pro- and anti-inflammatory responses
N-acetylated SugarsVarious (including TLRs)Immunomodulation, cytokine production

Development of Research Tools Based on this compound for Studying Host-Pathogen Dynamics

Understanding the intricate interactions between this compound-containing glycans and the host requires sophisticated research tools. The chemical synthesis of this compound and oligosaccharides containing this rare sugar has been a critical advancement in the field. acs.orgnih.gov These synthetic glycans are invaluable for a variety of applications aimed at dissecting host-pathogen dynamics.

One of the most powerful tools developed from these synthetic efforts is the glycan microarray. researchgate.netnih.govcsic.es By immobilizing a library of well-defined glycans, including those containing this compound, onto a solid support, researchers can screen for interactions with a wide range of biological molecules. These microarrays can be used to:

Identify pathogen lectins and adhesins: By probing the array with labeled proteins from a pathogen of interest, specific binders to this compound can be identified. frontiersin.orgpnas.org

Characterize host receptor specificity: The arrays can be used to determine which host immune receptors, such as C-type lectins or Siglecs, recognize this compound-containing structures.

Profile antibody responses: Serum from infected individuals can be applied to the arrays to detect antibodies that specifically target this compound-containing antigens, providing insights into the adaptive immune response to infection.

Beyond microarrays, synthetic this compound-containing probes can be used in a variety of other assays. For example, soluble glycans can be used in competitive binding assays to determine the affinity of lectin-glycan interactions. Fluorescently labeled probes can be used in microscopy to visualize the localization of these interactions on the surface of cells. The availability of these synthetic tools is essential for moving from the general observation of fucosylated glycan involvement to a precise understanding of the specific role of this compound in the complex interplay between hosts and pathogens.

Research ToolApplication in Host-Pathogen Dynamics
Synthetic this compound OligosaccharidesCompetitive binding assays, structural studies of lectin-glycan complexes
This compound Glycan MicroarraysHigh-throughput screening of protein-glycan interactions, identification of pathogen adhesins and host receptors, antibody profiling
Fluorescently Labeled this compound ProbesVisualization of glycan binding on cell surfaces, flow cytometry-based binding assays

Emerging Research Directions and Glycoengineering Perspectives

Computational Modeling and Glycoinformatics of 2-Fucosamine-Containing Structures

The intricate and heterogeneous nature of glycans presents significant challenges for structural and functional studies. Computational modeling and glycoinformatics have become indispensable tools for navigating this complexity. nih.gov While specific tools dedicated exclusively to this compound are not yet mainstream, existing platforms for glycan analysis can be adapted and leveraged to study this compound-containing structures.

Current Computational Tools and Their Applicability:

A variety of computational tools, originally designed for more common monosaccharides, offer a framework for modeling glycans that could incorporate this compound. d-nb.info Software like CHARMM-GUI Glycan Modeler and Glycosylator facilitate the in silico construction of complex glycoconjugates, allowing researchers to model the three-dimensional structures of proteins glycosylated with this compound-containing glycans. d-nb.infonih.gov These models are crucial for understanding how the incorporation of this compound might alter the conformation and dynamics of a glycoprotein (B1211001).

Molecular dynamics (MD) simulations, a key feature of many of these platforms, can predict the conformational ensembles of glycans and their interactions with proteins. nih.govresearchgate.net For instance, simulations could explore how the stereochemistry of this compound influences the flexibility of the glycan chain and its binding to lectins or other glycan-binding proteins. gu.se The force fields used in these simulations, such as CHARMM36m and GLYCAM06j, are continuously being refined to better represent the behavior of various monosaccharides, and their parameters could potentially be extended to accurately model this compound. biorxiv.org

Glycoinformatics Resources:

Glycoinformatics databases are essential for organizing and interpreting the vast amount of data generated in glycomics research. nih.gov Portals like GlyTouCan, the international glycan structure repository, and the Consortium for Functional Glycomics (CFG) database provide extensive information on glycan structures and their functions. glycopedia.eu While entries specific to this compound may be limited, these databases provide the necessary infrastructure to house and analyze new data as it becomes available. Libraries such as glypy for the Python programming language offer a versatile toolkit for reading, writing, and manipulating glycan structures, which can be instrumental in developing custom analysis pipelines for this compound research. nih.govresearchgate.net

The table below summarizes some of the key computational tools and their potential applications in the study of this compound.

Tool/ResourcePrimary FunctionPotential Application for this compound Research
CHARMM-GUI Glycan Modeler Generation of glycan and glycoconjugate structures for simulation. nih.govBuilding 3D models of glycoproteins containing this compound to study structural impacts.
Glycosylator Rapid modeling, identification, and modification of glycans on protein structures. d-nb.infoVisualizing and modeling the attachment of this compound-containing glycans to specific protein sequons.
MD Simulations (e.g., using AMBER, CHARMM) Simulating the dynamic behavior of molecules over time. researchgate.netInvestigating the conformational flexibility of this compound-containing glycans and their binding interactions.
GlyTouCan International repository for glycan structures. glycopedia.euArchiving and standardizing newly identified glycan structures that include this compound.
glypy Python library for glycoinformatics. nih.govresearchgate.netDeveloping custom scripts for analyzing mass spectrometry data of this compound glycans and for building biosynthetic pathway models.

The integration of these computational approaches will be critical for predicting the structural and functional consequences of incorporating this compound into glycans, guiding experimental design and accelerating discoveries in this area.

Applications in Glycoengineering for Modified Biological Systems

Glycoengineering, the deliberate modification of glycan structures, has emerged as a powerful strategy for altering the properties of proteins and cells for therapeutic and biotechnological purposes. mdpi.com The use of this compound and its derivatives in metabolic glycoengineering is a particularly promising area of research. nih.govresearchgate.net

Metabolic Glycoengineering with this compound Analogues:

Metabolic glycoengineering involves introducing synthetic, modified monosaccharides into cellular pathways, leading to their incorporation into glycoconjugates. nih.govfrontiersin.org This technique has been successfully applied using analogues of fucose to modulate fucosylation, a critical glycosylation event that influences many biological processes, including the efficacy of therapeutic antibodies. kcl.ac.uk

One notable example is the use of 2-fluoro-peracetylated fucose (2FF), a derivative of this compound. nih.gov When introduced to cell cultures, 2FF acts as an inhibitor of fucosyltransferases, the enzymes responsible for adding fucose to glycans. nih.gov Studies have shown that treating Chinese Hamster Ovary (CHO) cells expressing a camelid heavy-chain antibody with 2FF resulted in a dose-dependent reduction in the fucosylation of the antibody. nih.gov This is significant because the absence of core fucose on the Fc N-glycan of antibodies can enhance their binding to Fcγ receptors on immune cells, thereby increasing their antibody-dependent cell-mediated cytotoxicity (ADCC) activity. nih.govthieme-connect.com

Research Findings on Fucosylation Inhibition:

Research has demonstrated the effectiveness of this compound analogues in controlling fucosylation levels. For instance, in one study, the addition of 20µM of 2FF to CHO cell cultures reduced the total fucosylation of a monoclonal antibody from 80% to 17.5%. nih.gov This ability to precisely control the degree of fucosylation opens up possibilities for producing therapeutic antibodies with enhanced effector functions. kcl.ac.uknih.gov

The table below presents findings from a study on the effect of a this compound analogue on antibody fucosylation.

Inhibitor Concentration (µM)Total Fucosylation (%)Effect on AntibodyReference
0 (Control)80Predominantly difucosylated nih.gov
15Not specified, but significant reductionGradual decrease in difucosylated form, increase in monofucosylated and non-fucosylated forms nih.gov
2017.5Substantial reduction in fucosylation nih.gov

These findings underscore the potential of this compound derivatives as tools for glycoengineering. By manipulating the fucosylation state of glycoproteins, it is possible to tailor their biological activity for specific therapeutic applications, such as cancer immunotherapy where enhanced ADCC is desirable. thieme-connect.com

Advancements in Systems Glycobiology for Comprehensive Analysis of this compound Pathways

Systems glycobiology aims to provide a holistic understanding of the complex processes that govern glycosylation by integrating experimental data with computational modeling. nih.govresearchgate.net This approach is crucial for deciphering the intricate network of reactions that would be involved in the biosynthesis and incorporation of this compound into cellular glycans.

Integrating Multi-Omics Data:

A systems-level analysis of this compound pathways would involve the integration of data from genomics, transcriptomics, proteomics, and glycomics. nih.gov For example, single-cell transcriptomics can provide insights into the expression of glycogenes—the genes encoding enzymes involved in glycosylation—in different cell types. biorxiv.org This information can be used to construct cell-specific models of glycosylation pathways. If this compound were to be utilized by a cell, its metabolic fate would depend on the expression and activity of a suite of enzymes, including kinases, synthases, and glycosyltransferases. nih.gov

Modeling Glycosylation Networks:

Mathematical models, often based on ordinary differential equations or logic-based networks, can be used to simulate the dynamics of glycosylation pathways. researchgate.net These models can help to identify key rate-limiting steps and predict how perturbations, such as the introduction of a this compound analogue, might alter the cellular glycome. nih.gov For instance, a model could simulate the competition between GDP-fucose (the natural substrate) and a hypothetical GDP-2-Fucosamine for fucosyltransferases, predicting the efficiency of incorporation of the analogue into glycans.

Key Components of a Systems Glycobiology Approach for this compound:

ComponentDescriptionRelevance to this compound
Glycogene Expression Profiling Analysis of the expression levels of genes encoding glycosylation-related enzymes. biorxiv.orgIdentifying the enzymatic machinery available in a given cell type to process this compound.
Glycomics Analysis Mass spectrometry-based identification and quantification of the complete set of glycans (the glycome).Determining the extent to which this compound and its derivatives are incorporated into cellular glycans.
Metabolic Flux Analysis Measuring the rates of metabolic reactions in a biological system.Quantifying the flow of this compound through cellular metabolic and glycosylation pathways.
Kinetic Modeling Developing mathematical models based on enzyme kinetics. researchgate.netSimulating the competition between natural and this compound-based substrates for glycosyltransferases.

By adopting a systems glycobiology approach, researchers can move beyond studying individual components in isolation and gain a comprehensive understanding of how this compound is metabolized and utilized within the complex and dynamic environment of the cell.

Future Methodological Developments in this compound Research

Advancements in analytical techniques and synthetic chemistry are continuously pushing the boundaries of what is possible in glycobiology research. These developments will be instrumental in furthering our understanding of this compound.

Advanced Analytical Techniques:

The sensitive and accurate detection of this compound and its derivatives is paramount for research. High-Performance Anion-Exchange chromatography with Pulsed Amperometric Detection (HPAE-PAD) is a powerful technique for the analysis of non-derivatized carbohydrates, including amino sugars. thermofisher.comthermofisher.com This method allows for the direct quantification of monosaccharides released from hydrolyzed glycoproteins, which would be invaluable for determining the levels of this compound incorporation.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) is another highly sensitive and specific technique. nih.gov The use of derivatizing agents like 9-fluorenylmethyl chloroformate (FMOC-Cl) can enhance the detection of glucosamine (B1671600) and its analogues, enabling precise quantification even at low concentrations. nih.gov Future developments in mass spectrometry, such as improved fragmentation techniques, will further aid in the structural elucidation of this compound-containing glycans.

Synthesis of Novel this compound Derivatives:

The chemical synthesis of novel this compound derivatives is a key area for future research. researchgate.nettandfonline.comacs.orgjocpr.combenthamscience.com By creating a library of this compound analogues with different modifications, researchers can probe the substrate specificity of glycosyltransferases and develop more potent and selective inhibitors or metabolic labels. For example, the synthesis of this compound derivatives with bioorthogonal handles (e.g., azides or alkynes) would enable the use of click chemistry for the visualization and tracking of this compound-containing glycoconjugates in living cells. nih.gov

Emerging Trends in this compound Research:

Research AreaPotential Future Developments
Analytical Chemistry - Development of this compound-specific antibodies for immunoassays. - Miniaturization of analytical platforms for high-throughput screening. thermofisher.com
Synthetic Chemistry - Synthesis of isotopically labeled this compound for metabolic tracing studies. - Development of prodrug strategies to improve the cellular uptake of this compound analogues. kcl.ac.uk
Chemical Biology - Design of this compound-based chemical probes to identify and characterize fucosyltransferases and other relevant enzymes. - Use of this compound derivatives in the development of novel diagnostics and therapeutics. researchgate.net

The convergence of these methodological advancements will undoubtedly accelerate the pace of discovery in this compound research, paving the way for new applications in biotechnology and medicine. einpresswire.comresearchandmarkets.comcognitivemarketresearch.com

Q & A

Q. How to conduct a scoping review of this compound literature for hypothesis generation?

  • Methodology : Use PRISMA-ScR frameworks to identify keywords (e.g., “this compound synthesis,” “glycosylation mechanisms”). Screen databases (PubMed, SciFinder) and prioritize primary literature over reviews. A consultation phase with glycobiology experts can refine inclusion criteria and highlight understudied areas (e.g., enzymatic synthesis) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.